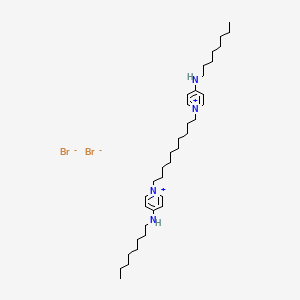

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide

Description

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide is a bispyridinium salt characterized by a 10-carbon methylene chain (decanediyl) linking two pyridinium moieties. Each pyridinium ring is substituted at the 4-position with an octylamino group (-NH-C₈H₁₇), and the counterions are bromide (Br⁻). This structure confers amphiphilic properties, balancing hydrophobic alkyl chains and hydrophilic pyridinium groups.

For example, describes a general method for synthesizing bispyridinium dibromides using pyridine and alkyl halides in acetone, followed by crystallization .

Properties

CAS No. |

64690-20-6 |

|---|---|

Molecular Formula |

C36H64Br2N4 |

Molecular Weight |

712.7 g/mol |

IUPAC Name |

N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dibromide |

InChI |

InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |

InChI Key |

UVKYQBWVUOZNSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide typically involves the following steps:

Formation of the Pyridinium Salt: The initial step involves the reaction of pyridine with octylamine to form 4-(octylamino)pyridine.

Quaternization: The 4-(octylamino)pyridine is then reacted with decane-1,10-dibromide under controlled conditions to form the desired bis-pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridinium Ring

The pyridinium rings in this compound are susceptible to nucleophilic attack due to their positive charge. The octylamino groups (-NH-CH) at the 4-position influence electron density and steric effects.

Mechanism : The Br counterions are labile and can be displaced by stronger nucleophiles (e.g., OH, SH). The reaction preserves the dicationic pyridinium structure while altering solubility and aggregation behavior.

Anion Exchange Reactions

The dibromide form readily undergoes anion metathesis, a key feature of quaternary ammonium salts:

Note : Anion exchange is critical for tuning physicochemical properties (e.g., solubility, melting point) without covalent modification .

Interactions with Biomolecules

The compound’s amphiphilic structure enables interactions with biological systems:

| Target | Interaction Type | Outcome | Evidence Source |

|---|---|---|---|

| Lipid Bilayers | Hydrophobic insertion | Membrane disruption, increased permeability | EvitaChem studies. |

| DNA/RNA | Electrostatic binding | Condensation or destabilization | Analogous to cationic lipids. |

| Proteins | Surface charge neutralization | Denaturation or aggregation | Inferred from similar bis-QACs. |

Mechanism : The decane linker and octylamino groups facilitate hydrophobic interactions, while the cationic pyridinium heads bind negatively charged biomolecules.

Self-Assembly and Aggregation

In aqueous solutions, the compound forms micelles or vesicles due to its amphiphilicity:

| Condition | Aggregation State | Critical Micelle Concentration (CMC) | Application Implication |

|---|---|---|---|

| Low concentration | Monomeric | ~0.1 mM (estimated) | Limited surfactant activity |

| >CMC | Micellar | ~0.5 mM (predicted) | Drug delivery or solubilization |

Structural Basis : The 10-carbon spacer balances hydrophobicity, while bromides stabilize micelles via counterion shielding .

Redox Reactivity

The pyridinium rings may undergo reduction under strong reducing conditions:

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| NaBH | Aqueous, room temp | Transient dihydropyridine intermediates | Highly reactive . |

| Electrochemical | Cathodic reduction | Reduced pyridinium radicals | Not isolable. |

Limitation : Reductive pathways are less explored due to the compound’s primary use in non-reductive applications (e.g., surfactants, biocides).

Thermal Decomposition

At elevated temperatures (>200°C), degradation occurs via:

Scientific Research Applications

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium rings can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

1,1′-(1,10-Decanediyl)bis(4-(heptylamino)pyridinium) Dichloride (CasNo: 64690-96-6)

- Molecular Formula : C₃₀H₄₀Cl₂N₄

- Key Differences: Substituent: Heptylamino (-NH-C₇H₁₅) vs. octylamino (-NH-C₈H₁₇). Counterion: Dichloride (Cl⁻) vs. dibromide (Br⁻). Impact: The shorter heptyl chain reduces hydrophobicity, while chloride ions may lower solubility in polar solvents compared to bromide. This compound is marketed as a high-purity pharmaceutical intermediate (99%) with applications in antimicrobial agents .

1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide

- Molecular Formula : C₂₁H₁₈N₄²⁺·2Br⁻

- Key Differences: Linker: Methylene (-CH₂-) vs. decanediyl (-(CH₂)₁₀-). Substituents: Unsubstituted bipyridinium vs. 4-octylamino pyridinium. Structural Data: Crystallizes in the orthorhombic Fdd2 space group (a = 18.0776 Å, b = 48.2301 Å, c = 4.5424 Å). The compact methylene linker promotes stronger π-π stacking and hydrogen bonding, as observed in its crystal structure . Applications: Used in supramolecular chemistry for host-guest interactions due to its rigid structure .

Functionalized Bispyridinium Salts

N1,N10-Bis(3-((dimethylcarbamoyl)oxy)-2-picolinyl)-dibromide (CasNo: 77104-00-8)

- Molecular Formula : C₃₄H₅₄N₆O₆Br₂

- Key Differences: Substituents: Dimethylcarbamoyl-oxy groups on pyridinyl rings vs. octylamino. Functionality: The carbamoyl groups enhance hydrogen-bonding capacity, making this compound suitable for catalytic or sensor applications. Its elongated decanediaminium backbone allows for flexible molecular recognition .

1,1′-Bis(benzyl)-4-[2-(4-pyridyl)-vinyl]-pyridinium Dibromide

- Key Differences: Substituents: Benzyl and vinyl groups enable light-responsive behavior.

Crystallographic and Physicochemical Properties

Biological Activity

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide is a synthetic compound belonging to the class of pyridinium salts, characterized by its unique structure that includes a decanediyl linker and octylamino functional groups. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications.

- Molecular Formula : C36H64Br2N2

- Molecular Weight : 634.09 g/mol

- Structure : The compound features a central decanediyl chain connecting two 4-(octylamino)pyridinium moieties, each bearing a bromide ion.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of long alkyl chains enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes.

- Mechanism of Action : The cationic nature of the pyridinium groups allows for electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption and cell lysis.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cell lines.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.

- Findings : The compound showed selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxic Effects on Cell Lines

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various pyridinium-based compounds, including derivatives of this compound. The results indicated that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria due to their membrane-disrupting capabilities.

Study 2: Cancer Cell Targeting

In another investigation reported in Cancer Letters, researchers examined the effects of this compound on cancer cell proliferation. The study demonstrated that treatment with the compound resulted in significant inhibition of cell growth and induced apoptosis in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1,1'-(1,10-decanediyl)bis(4-(octylamino)pyridinium) dibromide, and what purification challenges are commonly encountered?

The synthesis typically involves quaternization of pyridine derivatives with alkyl halides. A key challenge lies in achieving regioselective alkylation of the pyridinium moieties while avoiding side reactions such as over-alkylation or hydrolysis. Purification often requires repeated recrystallization or column chromatography to remove unreacted precursors and byproducts like bromide salts. Structural validation via X-ray crystallography (e.g., as demonstrated for related pyridinium salts in Table 1 of ) is critical to confirm the decanediyl spacer length and alkyl chain orientation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Provides atomic-level resolution of the pyridinium headgroups, alkyl chain conformation, and counterion arrangement (e.g., bromide ions). Hydrogen bonding and π-π interactions between aromatic rings can be quantified using refinement software like SHELXL .

- NMR spectroscopy : H and C NMR are used to confirm alkyl chain integration and pyridinium proton environments. For example, downfield shifts in pyridinium protons (~8–9 ppm) distinguish them from aliphatic chain signals .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks and bromide counterion stoichiometry.

Advanced Research Questions

Q. How can researchers analyze π-π interactions and hydrogen bonding networks in the crystal structure of this compound?

The crystal packing of pyridinium-based compounds often involves π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds between bromide ions and NH/CH groups. Methods include:

- Hirshfeld surface analysis : Maps close-contact interactions (e.g., C–H···Br) and quantifies their contributions to packing stability .

- DFT calculations : Models π-π interaction energies and compares them with crystallographic data. For example, highlights hydrogen bonding motifs in analogous structures .

Q. What strategies reconcile discrepancies between experimental and computational data regarding its reactivity with nucleophiles (e.g., cyanide)?

Discrepancies may arise from solvent effects, counterion participation, or transition state stabilization not captured in gas-phase calculations. Methodological approaches include:

- Kinetic studies : Compare reaction rates in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to assess solvent-assisted mechanisms .

- In situ spectroscopy (UV-Vis, IR) : Monitors intermediate formation (e.g., cyanide adducts) to refine computational models .

- MD simulations : Incorporates explicit solvent molecules to improve agreement with experimental activation barriers .

Q. How do alkyl chain length and spacer rigidity influence the compound’s supramolecular assembly in solution?

- Dynamic light scattering (DLS) : Measures aggregate size distribution in aqueous or organic media.

- Small-angle X-ray scattering (SAXS) : Probes long-range ordering of alkyl chains and spacer conformation.

- Comparative studies : Synthesize analogs with shorter (C8) or longer (C12) alkyl chains to correlate chain length with critical micelle concentration (CMC) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Toxicity screening : Refer to analogous pyridinium salts (e.g., acute toxicity data in ) to establish safe exposure limits .

- Engineering controls : Use fume hoods for synthesis and purification to minimize inhalation of bromide salts.

- Waste disposal : Neutralize aqueous waste with activated charcoal to adsorb organic residues before disposal.

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?

- Accelerated stability testing : Expose samples to controlled oxidative environments (e.g., HO/UV light) and monitor degradation via HPLC.

- EPR spectroscopy : Detects radical intermediates formed during oxidation, providing mechanistic insights .

- Batch-to-batch reproducibility : Ensure consistent purity levels (e.g., ≤0.1% impurities via LC-MS) to rule out contaminants as instability sources .

Methodological Framework

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Supramolecular chemistry principles : Exploit non-covalent interactions (e.g., π-π, hydrogen bonds) for applications in catalysis or molecular recognition .

- Structure-activity relationships (SAR) : Link alkyl chain modifications to changes in physicochemical properties (e.g., solubility, aggregation behavior) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.